2-chloro-5-methylsulfanylpyrazine
Description
2-Chloro-5-methylsulfanylpyrazine is a pyrazine derivative with a chlorine atom at position 2 and a methylsulfanyl (-SMe) group at position 3. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to undergo diverse substitution reactions. Chlorine enhances electrophilicity at position 2, enabling nucleophilic substitution, while the methylsulfanyl group contributes to moderate lipophilicity and electron-donating effects .
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylpyrazine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |
InChI Key |
SKJOCDFMYYOPQI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanylpyrazine typically involves the chlorination of 5-(methylsulfanyl)pyrazine. One common method includes the reaction of 5-(methylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methylsulfanylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid is a typical condition.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated pyrazines or modified pyrazine rings.
Scientific Research Applications
2-chloro-5-methylsulfanylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylsulfanylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Chloro-5-trifluoromethylsulfanylpyrazine
- Structure : Chloro (position 2), trifluoromethylsulfanyl (-SCF₃, position 5).
- Properties : The -SCF₃ group is strongly electron-withdrawing, reducing electron density on the pyrazine ring compared to -SMe. This increases stability under oxidative conditions but reduces nucleophilicity at position 4. The trifluoromethyl group enhances lipophilicity (logP ~2.8 estimated) compared to -SMe (logP ~1.5) .
- Applications : Likely used in medicinal chemistry for its metabolic stability and resistance to oxidation.
2-Methyl-5-(methylsulfanyl)pyrazine
- Structure : Methyl (position 2), methylsulfanyl (position 5).
- Properties: The methyl group at position 2 is less electronegative than chlorine, reducing reactivity toward substitution. The compound exhibits higher lipophilicity (logP ~1.8) than the chloro analog due to the absence of polar chlorine. This makes it more suitable for applications requiring non-polar solubility .
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide
- Structure : Chloro (position 6), tert-butyl (position 5), carboxamide (position 2).
- Properties: The carboxamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Chlorine at position 6 directs electrophilic substitution to position 2, contrasting with position 2 chlorine in the target compound.
Stability and Functional Group Compatibility
- Methylsulfanyl Group : Stable under basic and reducing conditions but susceptible to oxidation to sulfoxide or sulfone. This contrasts with sulfonyl groups (e.g., in ’s methylsulfonylphenyl hydrazine), which are fully oxidized and inert .
- Chloro Group : Readily displaced by nucleophiles (e.g., amines, alkoxides) in SNAr reactions. This reactivity is exploited to generate diverse derivatives, such as antimycobacterial pyrazinecarboxamides .
Data Table: Key Comparisons
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